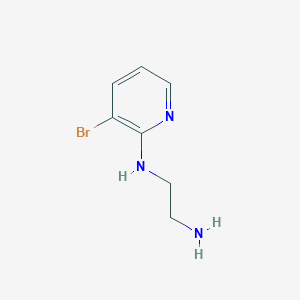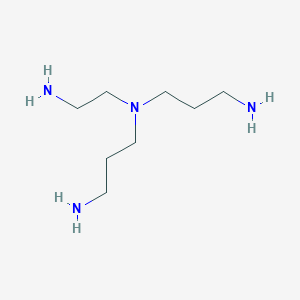
N~1~-(2-Aminoethyl)-N~1~-(3-aminopropyl)propane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-AMINOETHYL)BIS(3-AMINOPROPYL)AMINE, also known as N-(2-aminoethyl)-N-(3-aminopropyl)-1,3-propanediamine, is a polyamine compound with the molecular formula C8H22N4. It is a versatile chemical used in various scientific and industrial applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-AMINOETHYL)BIS(3-AMINOPROPYL)AMINE typically involves the reaction of ethylenediamine with acrylonitrile, followed by hydrogenation. The reaction conditions often include the use of catalysts such as Raney nickel or palladium on carbon, and the process is carried out under high pressure and temperature to ensure complete hydrogenation .
Industrial Production Methods
In industrial settings, the production of (2-AMINOETHYL)BIS(3-AMINOPROPYL)AMINE is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
(2-AMINOETHYL)BIS(3-AMINOPROPYL)AMINE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The amine groups can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of corresponding amides or nitriles, while substitution reactions can yield various alkylated or acylated derivatives .
Scientific Research Applications
(2-AMINOETHYL)BIS(3-AMINOPROPYL)AMINE has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex molecules.
Biology: Employed in the study of polyamine metabolism and its role in cellular functions.
Industry: Utilized in the production of polymers, resins, and as a curing agent for epoxy resins.
Mechanism of Action
The mechanism of action of (2-AMINOETHYL)BIS(3-AMINOPROPYL)AMINE involves its interaction with various molecular targets and pathways. In biological systems, it can interact with DNA, RNA, and proteins, influencing cellular processes such as gene expression, enzyme activity, and signal transduction. Its polyamine structure allows it to bind to negatively charged molecules, stabilizing their structures and modulating their functions .
Comparison with Similar Compounds
Similar Compounds
Bis(3-aminopropyl)amine: Similar structure but lacks the ethylene bridge, making it less flexible.
1,2-Bis(3-aminopropylamino)ethane: Contains an additional ethylene bridge, providing more rigidity.
Tris(2-aminoethyl)amine: Contains three aminoethyl groups, offering different coordination properties.
Uniqueness
(2-AMINOETHYL)BIS(3-AMINOPROPYL)AMINE is unique due to its balanced flexibility and reactivity, making it suitable for a wide range of applications. Its ability to form stable complexes with metals and other molecules enhances its utility in various fields .
Properties
CAS No. |
41240-13-5 |
|---|---|
Molecular Formula |
C8H22N4 |
Molecular Weight |
174.29 g/mol |
IUPAC Name |
N'-(2-aminoethyl)-N'-(3-aminopropyl)propane-1,3-diamine |
InChI |
InChI=1S/C8H22N4/c9-3-1-6-12(8-5-11)7-2-4-10/h1-11H2 |
InChI Key |
XBVKJTPKQHUYHI-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)CN(CCCN)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


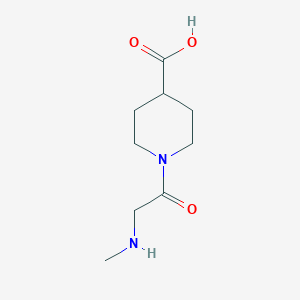
![4-Methyl-2-[[[(2-propen-1-yloxy)carbonyl]amino]methyl]-5-thiazolecarboxylic acid](/img/structure/B13500039.png)
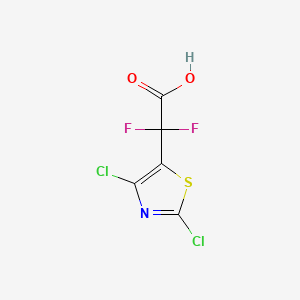
![tert-Butyl (1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)carbamate](/img/structure/B13500050.png)
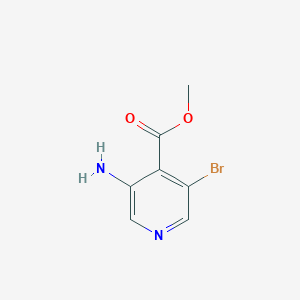
![tert-butyl N-[2-(3-hydroxyazetidin-3-yl)-2-methylpropyl]carbamate](/img/structure/B13500061.png)
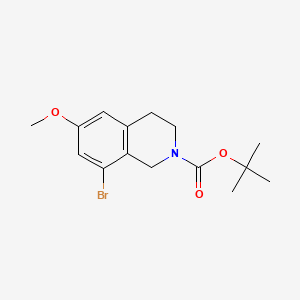
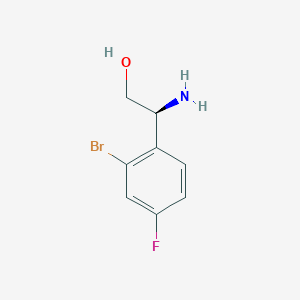
![1-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-3-methyl-4-(2-phenoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B13500080.png)
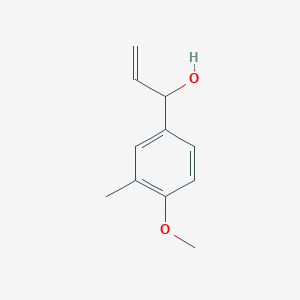

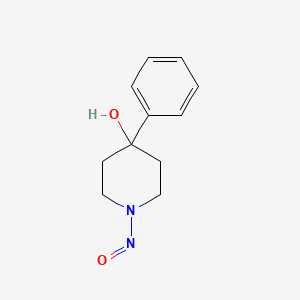
![1-[3-(Benzyloxy)-1-[(tert-butyldimethylsilyl)oxy]cyclobutyl]ethan-1-one](/img/structure/B13500093.png)
